

# **Application Notes and Protocols for ATR-101 Dosing and Administration in Research**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of ATR-101 (**nevanimibe**), a selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1), in research settings. The information is compiled from preclinical and clinical studies in adrenocortical carcinoma (ACC), Cushing's syndrome, and congenital adrenal hyperplasia (CAH).

## **Preclinical Dosing and Administration**

Preclinical studies in animal models have been crucial in establishing the safety profile and therapeutic potential of ATR-101.

### In Vivo Studies in Mice

In a study investigating the effects of ATR-101 on ACC xenografts, H295R cells were implanted in CB17-SCID mice.[1] ATR-101 was administered orally once the xenografts reached a mean size of 100 mm<sup>3</sup>.[1][2]



| Parameter               | Value                                        | Reference |
|-------------------------|----------------------------------------------|-----------|
| Animal Model            | CB17-SCID mice with H295R cell xenografts    | [1]       |
| Drug                    | ATR-101                                      | [1]       |
| Dosage                  | 1 mg/g/day                                   | [1][2]    |
| Route of Administration | Oral gavage                                  | [1]       |
| Vehicle                 | 0.5% Carboxymethyl cellulose<br>(CMC)-saline | [1]       |
| Study Duration          | Not specified                                |           |

## **In Vivo Studies in Dogs**

Studies in beagle dogs have been instrumental in evaluating the pharmacokinetics and pharmacodynamics of ATR-101.

| Parameter               | Value                                                             | Reference |
|-------------------------|-------------------------------------------------------------------|-----------|
| Animal Model            | Beagle dogs                                                       | [3]       |
| Drug                    | ATR-101                                                           | [3]       |
| Dosage                  | 3 mg/kg/day for 7 days,<br>followed by 30 mg/kg/day for 7<br>days | [3]       |
| Route of Administration | Oral gavage                                                       | [3]       |
| Vehicle                 | 0.5%<br>hydroxypropylmethylcellulose                              | [3]       |
| Dose Volume             | 5 mL/kg                                                           | [3]       |

In a separate study on dogs with naturally occurring Cushing's syndrome, a similar dose-escalation strategy was employed.[4][5]



| Parameter               | Value                                                                                 | Reference |
|-------------------------|---------------------------------------------------------------------------------------|-----------|
| Animal Model            | Dogs with naturally occurring<br>Cushing's syndrome                                   | [4][5]    |
| Drug                    | ATR-101                                                                               | [4][5]    |
| Dosage                  | 3 mg/kg once daily for 1 week,<br>followed by 30 mg/kg once<br>daily for 1 or 3 weeks | [4][5]    |
| Route of Administration | Oral                                                                                  | [4]       |

## **Clinical Dosing and Administration**

ATR-101 has been evaluated in several clinical trials for various adrenal-related disorders.

## **Phase 1 Study in Advanced Adrenocortical Carcinoma**

A first-in-human, Phase 1 study was conducted to determine the safety and tolerability of ATR-101 in patients with advanced ACC.[6]

| Parameter               | Value                                                                                | Reference |
|-------------------------|--------------------------------------------------------------------------------------|-----------|
| Study Phase             | Phase 1                                                                              |           |
| Indication              | Advanced Adrenocortical<br>Carcinoma                                                 | [6]       |
| Patient Population      | Adults (18+ years) who have failed or declined standard therapy                      | [6]       |
| Route of Administration | Oral                                                                                 | [6]       |
| Dosing Regimen          | Daily oral dosing (specific dose levels not detailed in the provided search results) | [6]       |

## **Phase 2 Study in Cushing's Syndrome**



A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of ATR-101 in adults with endogenous Cushing's syndrome.[7][8][9][10]

| Parameter               | Value                                                                                                                   | Reference |
|-------------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| Study Phase             | Phase 2                                                                                                                 | [7][10]   |
| Indication              | Endogenous Cushing's<br>Syndrome                                                                                        | [7][8][9] |
| Patient Population      | Adults (18-80 years) with a confirmed diagnosis                                                                         | [9][10]   |
| Route of Administration | Oral                                                                                                                    | [7]       |
| Dosing Regimen          | Escalating doses daily for 6 weeks (open-label), followed by a 4-week randomized withdrawal period (ATR-101 or placebo) | [7][8]    |

## Phase 2 Study in Congenital Adrenal Hyperplasia

A Phase 2, multicenter, single-blind, multiple-dose study was conducted to assess the safety and efficacy of ATR-101 in patients with classic CAH.[11][12]



| Parameter               | Value                                                                                                                           | Reference |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------|
| Study Phase             | Phase 2                                                                                                                         | [12]      |
| Indication              | Classic Congenital Adrenal<br>Hyperplasia (due to 21-<br>hydroxylase deficiency)                                                | [12]      |
| Patient Population      | Adults (18-80 years) with a documented diagnosis                                                                                | [12]      |
| Route of Administration | Oral                                                                                                                            | [12]      |
| Dosing Regimen          | Ascending dose levels from<br>125 mg twice daily up to 1000<br>mg twice daily. Each dose level<br>was administered for 28 days. | [12]      |

# **Experimental Protocols**In Vitro Cytotoxicity Assay in H295R Cells

This protocol is based on studies investigating the cytotoxic effects of ATR-101 in the human adrenocortical carcinoma cell line H295R.[3]

#### Materials:

- H295R human ACC cell line
- DMEM/F12 (1:1) medium
- Nu Serum
- Insulin-Transferrin-Selenium-X
- ATR-101
- Cholesterol
- MTT or Crystal Violet staining solution



#### Procedure:

- Cell Culture: Maintain H295R cells in DMEM/F12 (1:1) supplemented with 10% Nu Serum and 1% Insulin-Transferrin-Selenium-X.[3]
- Cell Seeding: Seed cells in appropriate culture plates.
- Treatment: Treat cells with varying concentrations of ATR-101 (e.g., 3nM to 30μM) in the presence or absence of exogenous cholesterol (e.g., 60 μg/mL).[3]
- Incubation: Incubate for a specified period (e.g., 24 hours).[3]
- Viability Assessment: Assess cell viability using a standard method such as MTT assay or crystal violet staining.[3]

### In Vivo Xenograft Study in Mice

This protocol outlines the general procedure for evaluating the in vivo efficacy of ATR-101 in a mouse xenograft model of ACC.[1][2]

#### Materials:

- CB17-SCID mice
- H295R cells
- ATR-101
- Vehicle (e.g., 0.5% CMC-saline)
- Calipers for tumor measurement

#### Procedure:

- Cell Implantation: Implant H295R cells subcutaneously into the flanks of CB17-SCID mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.



- Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment and vehicle control groups.[1][2]
- Drug Administration: Administer ATR-101 (e.g., 1 mg/g/day) or vehicle orally via gavage.[1][2]
- Efficacy Evaluation: Continue to monitor tumor growth in both groups to assess the effect of ATR-101.

## Visualizations ATR-101 Mechanism of Action

ATR-101 selectively inhibits ACAT1, an enzyme in the endoplasmic reticulum that esterifies intracellular free cholesterol.[3][13] This inhibition leads to an accumulation of free cholesterol, causing ER stress and the unfolded protein response.[3][13] Ultimately, this cascade results in the induction of apoptosis in adrenocortical cells.[3][13]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ATR-101 disrupts mitochondrial functions in adrenocortical carcinoma cells and in vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ATR-101, a selective ACAT1 inhibitor, decreases ACTH-stimulated cortisol concentrations in dogs with naturally occurring Cushing's syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. csrf.net [csrf.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. mayo.edu [mayo.edu]
- 11. A Phase 2, Multicenter Study of ATR-101 for the Treatment of Congenital Adrenal Hyperplasia AdisInsight [adisinsight.springer.com]
- 12. A Study of ATR-101 for the Treatment of Congenital Adrenal Hyperplasia [ctv.veeva.com]



- 13. ATR-101, a Selective and Potent Inhibitor of Acyl-CoA Acyltransferase 1, Induces Apoptosis in H295R Adrenocortical Cells and in the Adrenal Cortex of Dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ATR-101 Dosing and Administration in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b238670#dosing-and-administration-of-atr-101-in-research-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com